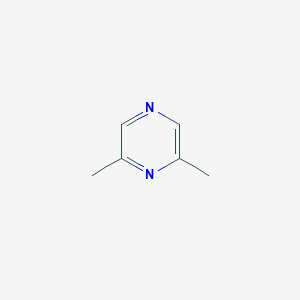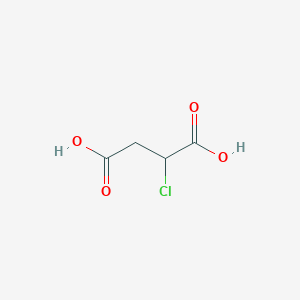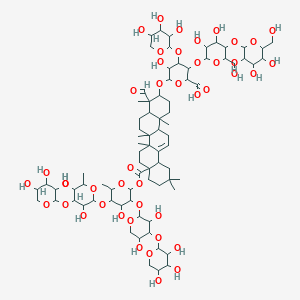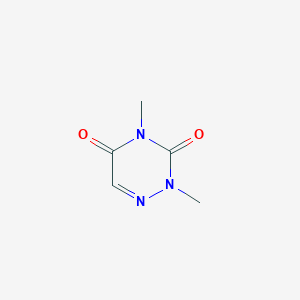
コレステロールオレイルカーボネート
概要
説明
Cholesteryl oleyl carbonate is an organic chemical compound that is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid. It is known for forming cholesteric liquid crystals with a helical structure. This compound can exist as a transparent liquid or a soft crystalline material with a melting point around 20°C . It is used in various applications, including cosmetics and liquid crystal displays.
科学的研究の応用
Cholesteryl oleyl carbonate has a wide range of applications in scientific research:
作用機序
Target of Action
Cholesterol Oleyl Carbonate, also known as Cholesteryl Oleyl Carbonate (COC), is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid . It primarily targets the formation of cholesteric liquid crystals with a helical structure .
Mode of Action
COC interacts with its targets by forming cholesteric liquid crystals. These crystals have a helical structure, which is a unique characteristic of this compound . The interaction results in changes in the physical properties of the materials it is incorporated into, such as liquid crystal displays .
Biochemical Pathways
It’s known that cholesterol, a component of coc, plays a crucial role in various biochemical pathways, including the synthesis of steroid hormones, bile acids, and vitamin d .
Pharmacokinetics
Given its use in liquid crystal displays and cosmetic preparations , it’s likely that its bioavailability is primarily determined by its physical rather than biochemical properties.
Result of Action
The primary result of COC’s action is the formation of cholesteric liquid crystals with a helical structure . This property is exploited in various applications, including liquid crystal displays and thermochromic liquid crystals .
Action Environment
The action, efficacy, and stability of COC can be influenced by environmental factors such as temperature. For instance, COC is a soft crystalline material with a melting point around 20°C . Therefore, its properties and behavior can change significantly above this temperature.
生化学分析
Biochemical Properties
It is known that this compound forms cholesteric liquid crystals, which suggests that it may interact with certain biomolecules in a unique way .
Molecular Mechanism
It is known to form cholesteric liquid crystals, but how this translates to interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not yet clear .
準備方法
Synthetic Routes and Reaction Conditions: Cholesteryl oleyl carbonate can be synthesized through the esterification of cholesterol and oleyl alcohol with carbonic acid. The process involves the reaction of cholesterol with oleyl alcohol in the presence of a catalyst, typically under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, cholesteryl oleyl carbonate is often produced via in-situ polymerization. This method involves the preparation of thermotropic liquid-crystal microcapsules using cholesteryl oleyl carbonate and other cholesteric liquid crystals as core materials. The core material is encapsulated with a melamine-formaldehyde shell, resulting in spherical microcapsules with smooth surfaces .
化学反応の分析
Types of Reactions: Cholesteryl oleyl carbonate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Cholesterol and oleyl alcohol react with carbonic acid in the presence of a catalyst.
Hydrolysis: The compound can be hydrolyzed using aqueous solutions of strong acids or bases.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents and controlled environmental conditions.
Major Products:
Esterification: Cholesteryl oleyl carbonate.
Hydrolysis: Cholesterol, oleyl alcohol, and carbonic acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the reagents used.
類似化合物との比較
- Cholesteryl nonanoate
- Cholesteryl benzoate
- Cholesteryl pelargonate
Comparison: Cholesteryl oleyl carbonate is unique due to its specific combination of cholesterol and oleyl alcohol, which imparts distinct liquid crystalline properties. Compared to cholesteryl nonanoate and cholesteryl benzoate, cholesteryl oleyl carbonate has a lower melting point and forms more stable cholesteric liquid crystals. Cholesteryl pelargonate, on the other hand, has a higher transition temperature, making it suitable for different temperature-sensitive applications .
特性
CAS番号 |
17110-51-9 |
|---|---|
分子式 |
C46H80O3 |
分子量 |
681.1 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate |
InChI |
InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 |
InChIキー |
XMPIMLRYNVGZIA-SOSAESCXSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Key on ui other cas no. |
17110-51-9 |
物理的記述 |
Solid; [Sigma-Aldrich MSDS] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)



![[Leu5]-Enkephalin](/img/structure/B92233.png)





![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)


